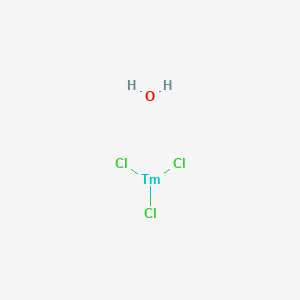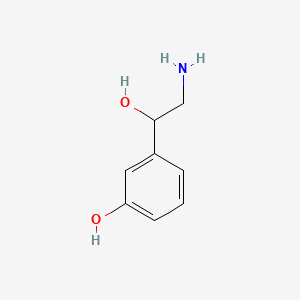
iron(3+) trisulphamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of iron(3+) trisulphamate typically involves the reaction of ferric chloride with sulphamic acid in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{FeCl}_3 + 3 \text{H}_3\text{NSO}_3 \rightarrow \text{Fe}(\text{NSO}_3)_3 + 3 \text{HCl} ]
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration, and pH to maximize yield and purity. The product is then purified through crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Iron(3+) trisulphamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to lower oxidation state iron compounds.
Substitution: The sulphamate groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligands such as phosphates or nitrates in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of iron(IV) or iron(V) compounds.
Reduction: Formation of iron(II) compounds.
Substitution: Formation of iron complexes with different ligands.
Aplicaciones Científicas De Investigación
Iron(3+) trisulphamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an iron supplement or in drug delivery systems.
Industry: Utilized in industrial processes such as catalysis, water treatment, and material science.
Mecanismo De Acción
The mechanism of action of iron(3+) trisulphamate involves its interaction with molecular targets through coordination chemistry. The iron center can participate in redox reactions, while the sulphamate groups can form hydrogen bonds or coordinate with other molecules. These interactions can influence various biochemical pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
Iron(III) sulfate: Another iron(III) compound with sulfate ligands.
Iron(III) chloride: A common iron(III) salt used in various applications.
Iron(III) nitrate: An iron(III) compound with nitrate ligands.
Uniqueness
Iron(3+) trisulphamate is unique due to its specific coordination environment and the presence of sulphamate ligands. This gives it distinct chemical properties and reactivity compared to other iron(III) compounds. Its ability to participate in specific reactions and form unique complexes makes it valuable for specialized applications.
Propiedades
Número CAS |
17088-06-1 |
|---|---|
Fórmula molecular |
FeH2NO3S+2 |
Peso molecular |
151.93 g/mol |
Nombre IUPAC |
iron(3+);sulfamate |
InChI |
InChI=1S/Fe.H3NO3S/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-1 |
Clave InChI |
KZAAPRRZUSTHQM-UHFFFAOYSA-M |
SMILES canónico |
NS(=O)(=O)[O-].[Fe+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













